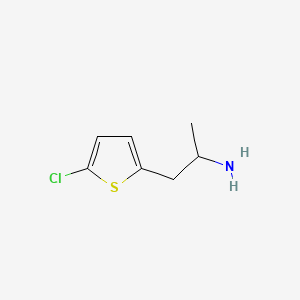

1-(5-Chlorothiophen-2-yl)propan-2-amine

説明

1-(5-Chlorothiophen-2-yl)propan-2-amine (molecular formula: C₇H₁₀ClNS) is a substituted phenethylamine derivative featuring a chlorinated thiophene ring. Its structure includes a primary amine group attached to a propane backbone, with the 5-chlorothiophen-2-yl moiety contributing to its electronic and steric properties. The compound’s SMILES notation is CC(CC1=CC=C(S1)Cl)N, and its InChIKey is KBRSVPQQFOBHLK-UHFFFAOYSA-N .

Its structural analogs are often explored for their bioactivity, particularly in neurotransmitter modulation (e.g., monoamine-releasing properties) .

特性

IUPAC Name |

1-(5-chlorothiophen-2-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNS/c1-5(9)4-6-2-3-7(8)10-6/h2-3,5H,4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRSVPQQFOBHLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(S1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

1-(5-Chlorothiophen-2-yl)propan-2-amine can be synthesized through several synthetic routes. One common method involves the reaction of 5-chlorothiophene-2-carboxylic acid with a suitable amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride to facilitate the formation of the amine group.

Industrial Production Methods

In industrial settings, the production of 1-(5-Chlorothiophen-2-yl)propan-2-amine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

1-(5-Chlorothiophen-2-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted thiophene derivatives.

科学的研究の応用

1-(5-Chlorothiophen-2-yl)propan-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(5-Chlorothiophen-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Structural Variations and Electronic Effects

- Thiophene vs. Phenyl/Indole Rings: Unlike DOC and Ortetamine, which feature phenyl rings, 1-(5-Chlorothiophen-2-yl)propan-2-amine and PAL-542 incorporate heterocyclic thiophene and indole rings, respectively.

- Substituent Effects : The 5-chloro group on the thiophene ring introduces steric bulk and electron-withdrawing effects, contrasting with the methyl group in 1-(5-Methylthiophen-2-yl)propan-2-amine , which is electron-donating. These differences may influence solubility and metabolic stability .

Pharmacological Profiles

- Neurotransmitter Modulation: PAL-542 and 1-(5-Chlorothiophen-2-yl)propan-2-amine share a primary amine group critical for monoamine transporter interactions. PAL-542 demonstrated selectivity in dopamine vs. norepinephrine release assays in preclinical studies .

- Controlled vs. Non-Controlled Status: DOC, a psychedelic amphetamine analog, is regulated under controlled substance laws due to its serotonin receptor agonism, whereas Ortetamine HCl remains non-controlled, reflecting its weaker psychoactive profile .

Research Implications and Gaps

- Biological Studies : Further in vivo studies are needed to elucidate the pharmacokinetics of 1-(5-Chlorothiophen-2-yl)propan-2-amine , particularly its blood-brain barrier penetration and metabolic pathways.

生物活性

1-(5-Chlorothiophen-2-yl)propan-2-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article summarizes its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(5-Chlorothiophen-2-yl)propan-2-amine features a thiophene ring substituted with a chlorine atom, which plays a crucial role in its biological activity. The presence of the thiophene moiety is significant as it can influence the compound's interaction with biological targets.

The biological activity of 1-(5-Chlorothiophen-2-yl)propan-2-amine is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that the compound may modulate cellular signaling pathways, potentially influencing various physiological processes. The exact molecular targets are still under investigation, but initial findings indicate interactions with:

- Enzymes : Possible inhibition or modulation of enzyme activities.

- Receptors : Potential binding to neurotransmitter receptors, which could affect central nervous system functions.

Antimicrobial Properties

Research indicates that 1-(5-Chlorothiophen-2-yl)propan-2-amine exhibits antimicrobial activity . In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . Animal models have demonstrated a reduction in inflammation markers when treated with 1-(5-Chlorothiophen-2-yl)propan-2-amine, indicating potential for therapeutic use in inflammatory diseases.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of various thiophene derivatives, including 1-(5-Chlorothiophen-2-yl)propan-2-amine. Results showed significant activity against Gram-positive bacteria, supporting its potential as an antimicrobial agent .

- Anti-inflammatory Mechanism : In a study exploring anti-inflammatory compounds, researchers found that this compound reduced levels of pro-inflammatory cytokines in murine models, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .

- Synthesis and Characterization : Research detailing the synthesis of 1-(5-Chlorothiophen-2-yl)propan-2-amine highlighted its utility as a precursor for developing more complex molecules with enhanced biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。